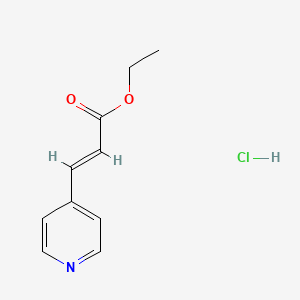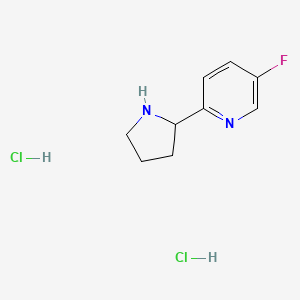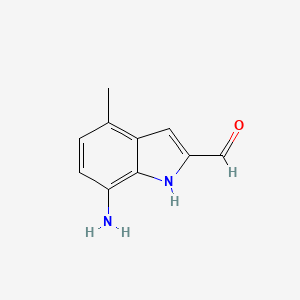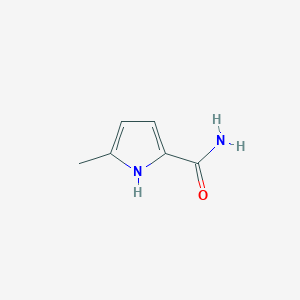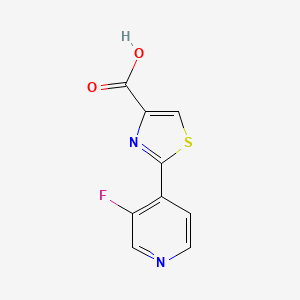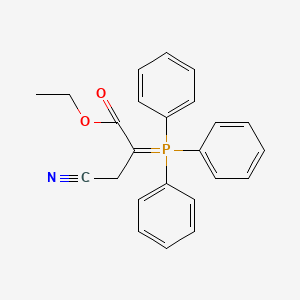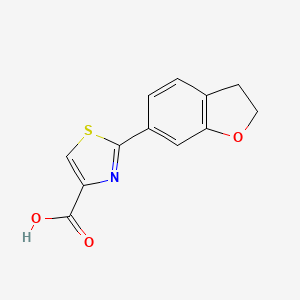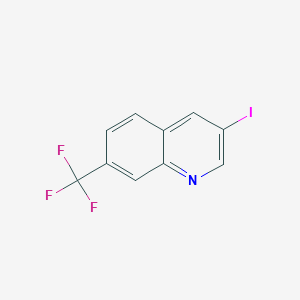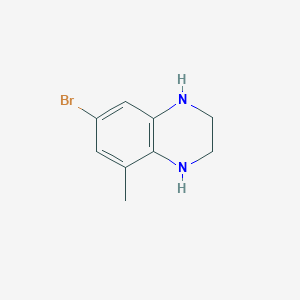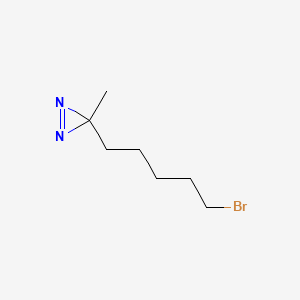
3-(5-Bromopentyl)-3-methyl-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopentyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromopentyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopentyl)-3-methyl-3H-diazirine typically involves the reaction of 3-methyl-3H-diazirine with 5-bromopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromopentyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Photolysis: UV light is used to induce the photolysis of the diazirine ring, typically in the presence of the target molecule to facilitate covalent bond formation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazirines where the bromine atom is replaced by the nucleophile.
Photolysis: The major products are covalently bonded complexes formed between the carbene intermediate and the target molecule.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopentyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the identification of reactive intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, protein-protein interactions, and the identification of binding sites.
Medicine: Utilized in drug discovery and development to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and the study of surface interactions.
Wirkmechanismus
The primary mechanism of action of 3-(5-Bromopentyl)-3-methyl-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromobutyl)-3-methyl-3H-diazirine
- 3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 3-(5-Chloropentyl)-3-methyl-3H-diazirine
Uniqueness
3-(5-Bromopentyl)-3-methyl-3H-diazirine is unique due to its specific bromopentyl group, which provides distinct reactivity and selectivity in nucleophilic substitution reactions. The length of the bromopentyl chain also influences the spatial orientation and accessibility of the diazirine ring, affecting its photolysis behavior and the formation of covalent bonds with target molecules.
Eigenschaften
Molekularformel |
C7H13BrN2 |
|---|---|
Molekulargewicht |
205.10 g/mol |
IUPAC-Name |
3-(5-bromopentyl)-3-methyldiazirine |
InChI |
InChI=1S/C7H13BrN2/c1-7(9-10-7)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
SELXGJLGNFIODG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


